2-Aminobenzenesulfonamide

Carbonic Anhydrase Inhibition Helicobacter pylori Antimicrobial Target

2-Aminobenzenesulfonamide (CAS 3306-62-5), also referred to as orthanilamide or o-sulfanilamide, is an aromatic sulfonamide characterized by an ortho-substituted amino group and a primary sulfonamide moiety. This molecular architecture positions it within the broader benzenesulfonamide class and distinguishes it from the para-substituted isomer, sulfanilamide.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 3306-62-5
Cat. No. B1663422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzenesulfonamide
CAS3306-62-5
Synonyms2-aminobenzenesulfonamide
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)S(=O)(=O)N
InChIInChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
InChIKeyYAZSBRQTAHVVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzenesulfonamide (CAS: 3306-62-5) Technical Reference for Research Procurement and Comparative Selection


2-Aminobenzenesulfonamide (CAS 3306-62-5), also referred to as orthanilamide or o-sulfanilamide, is an aromatic sulfonamide characterized by an ortho-substituted amino group and a primary sulfonamide moiety [1]. This molecular architecture positions it within the broader benzenesulfonamide class and distinguishes it from the para-substituted isomer, sulfanilamide [1]. The compound is a white to pale cream crystalline solid, exhibiting a melting point of 153-157 °C, with solubility profiles across aqueous and organic media, including water, ethanol, and DMSO [2]. As a versatile synthetic intermediate and a biologically active small molecule, it serves as a key comparator in studies of sulfonamide pharmacology and enzyme inhibition, particularly against various carbonic anhydrase isoforms [3].

Why Generic Substitution is Inadequate: Critical Selectivity and Performance Gaps for 2-Aminobenzenesulfonamide (CAS: 3306-62-5)


Substituting 2-aminobenzenesulfonamide with other 'sulfonamide' compounds or even close structural isomers introduces significant, and often counterintuitive, performance variability that is precisely quantified in the literature. As detailed in the quantitative evidence below, the compound's ortho-substitution confers a unique profile in carbonic anhydrase (CA) isoform inhibition that is absent in its para-isomer, sulfanilamide, and even outperforms several clinically established CA inhibitors against specific bacterial targets [1]. Furthermore, its activity in bacterial respiration assays is distinct from its class, demonstrating that 'in-class' does not equate to 'functionally equivalent' [2]. For procurement, relying on a generic description risks selecting a compound with significantly altered target affinity, potency, or even the opposite selectivity profile, which can derail research reproducibility and development timelines.

Quantitative Performance Evidence for 2-Aminobenzenesulfonamide (CAS: 3306-62-5) Against Key Comparators


Comparative Affinity of Orthanilamide for the Gastric Pathogen Helicobacter pylori Carbonic Anhydrase (hpCA)

Against the H. pylori alpha-carbonic anhydrase (hpCA), orthanilamide demonstrates a distinct potency advantage compared to the class of simple 4-substituted benzenesulfonamides and exhibits activity that rivals or exceeds several clinically used CA inhibitors. In a direct head-to-head study, orthanilamide was found to be a more potent hpCA inhibitor than dorzolamide and other 4-substituted benzenesulfonamides, and it outperformed clinically used drugs including ethoxzolamide, dichlorophenamide, brinzolamide, topiramate, and zonisamide [1].

Carbonic Anhydrase Inhibition Helicobacter pylori Antimicrobial Target Enzyme Kinetics

Isoform Selectivity Profile of 2-Aminobenzenesulfonamide for Tumor-Associated Carbonic Anhydrase IX (CA IX)

2-Aminobenzenesulfonamide functions as an inhibitor of carbonic anhydrase IX (CA IX) with a reported Ki of 450 nM [1]. Its value proposition is not absolute potency but its isoform selectivity profile. While it inhibits CA IX, it demonstrates weaker inhibition against the widely expressed cytosolic isoforms CA I and CA II [1]. This contrasts with pan-CA inhibitors like acetazolamide, which potently inhibit both CA II (Ki = 12 nM) and CA IX (Ki = 25 nM) with less discrimination .

Carbonic Anhydrase IX Isoform Selectivity Cancer Research Target Engagement

Orthanilamide Outperforms Sulfanilamide in Inhibiting Bacterial Respiration In Vitro

In a classic structure-activity study, the ortho-isomer orthanilamide was compared directly to the para-isomer sulfanilamide and the meta-isomer metanilamide for their ability to inhibit bacterial respiration. Orthanilamide and metanilamide, both substances devoid of chemotherapeutic activity in vivo, were found to be more effective than sulfanilamide at inhibiting the respiration of Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes in vitro [1].

Bacterial Respiration Sulfonamide Isomers Antibacterial Mechanism Structure-Activity Relationship

Superior Synthetic Yield of 2-Aminobenzenesulfonamide via Catalytic Hydrogenation Route

A high-yielding, efficient synthesis of 2-aminobenzenesulfonamide is achieved through the catalytic hydrogenation of 2-nitrobenzenesulfonamide. Using a Pd/C catalyst under mild conditions (50 psi H₂, 60 °C, in methanol), the desired ortho-amino product is obtained in 95% yield [1].

Chemical Synthesis Catalytic Hydrogenation Process Chemistry Yield Optimization

Aqueous Solubility of 2-Aminobenzenesulfonamide Enables Direct Use in Biological Assays

2-Aminobenzenesulfonamide possesses favorable aqueous solubility for in vitro biological experimentation. With reported water solubilities of 6.655 g/L at 24 °C [1] and ≥3.28 mg/mL with ultrasonic assistance , it can be directly formulated in aqueous buffers without the need for high concentrations of organic co-solvents.

Solubility Biological Assay Formulation Physicochemical Property

Optimal Application Scenarios for 2-Aminobenzenesulfonamide (CAS: 3306-62-5) Based on Verified Differentiation Evidence


Positive Control and Structural Benchmark in Anti-Helicobacter pylori Carbonic Anhydrase (hpCA) Inhibitor Discovery

2-Aminobenzenesulfonamide (orthanilamide) should be prioritized as a positive control and structural benchmark in high-throughput screening (HTS) and medicinal chemistry campaigns aimed at developing novel hpCA inhibitors. Its potent activity against hpCA (KI of 310-562 nM) surpasses that of simple 4-substituted benzenesulfonamides (KI 830-4,310 nM) and even several clinically used CA inhibitors [1]. This makes it an ideal reference compound for validating assay performance and establishing a meaningful structure-activity relationship (SAR) baseline for anti-H. pylori drug discovery. Procuring this specific compound ensures the use of a proven, literature-validated active molecule against this target.

Selective Tool Compound for Probing Tumor-Associated Carbonic Anhydrase IX (CA IX) Function

For basic research into the role of CA IX in tumorigenesis, acidosis, and metastasis, 2-aminobenzenesulfonamide serves as a valuable, isoform-selective tool. Its preference for CA IX (Ki = 450 nM) over the ubiquitous cytosolic isoforms I and II [1] allows for more targeted interrogation of CA IX-specific biology compared to a pan-inhibitor like acetazolamide, which lacks this discriminatory capacity [2]. This selectivity is crucial for experiments seeking to minimize confounding off-target effects from inhibiting widely expressed CA isoforms.

Investigation of Structure-Activity Relationships in Sulfonamide Isomerism and Bacterial Physiology

This compound is the definitive standard for any study requiring the ortho-substituted amino-benzenesulfonamide isomer. Its unique, and in some cases counterintuitive, activity profile—being a more potent inhibitor of bacterial respiration than the active antibacterial agent sulfanilamide while lacking in vivo chemotherapeutic activity [1]—makes it an essential comparator for dissecting the nuances of sulfonamide action at the cellular level. Procurement of orthanilamide, alongside its meta- and para-isomers, is necessary for a complete SAR study.

Cost-Effective and Reliable Synthesis of Orthanilamide at Scale

Procurement strategies that involve in-house or outsourced custom synthesis of orthanilamide should utilize the established and high-yielding catalytic hydrogenation route starting from 2-nitrobenzenesulfonamide. The reported 95% yield using a standard Pd/C catalyst and mild hydrogenation conditions [1] offers a reliable and efficient process, superior to older, less efficient reduction methods. This ensures a more cost-effective and robust supply chain for projects requiring this intermediate in significant quantities, such as the development of novel sulfa drugs, antihypertensive agents like diazoxide, or specialized dyes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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